4-(propionylamino)-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide
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Overview
Description
4-(propionylamino)-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide is an organic compound featuring a complex structure that incorporates a pyridine ring, a trifluoromethyl group, and an isothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(propionylamino)-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide involves multi-step organic synthesis. Common synthetic routes include:
Formation of Pyridine and Isothiazole Rings: : Starting from commercially available pyridine derivatives, the isothiazole ring is typically constructed via a cyclization reaction.
Introduction of Propionylamino Group: : The propionyl group is incorporated through an acylation reaction using propionic anhydride or propionyl chloride.
Substitution Reactions: : The trifluoromethylbenzyl group is often introduced using a Friedel-Crafts alkylation with trifluoromethylbenzyl chloride.
Final Coupling: : The final step involves coupling the synthesized intermediates under conditions such as using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide linkage.
Industrial Production Methods
The industrial synthesis of this compound would likely follow similar routes as laboratory synthesis but optimized for large-scale production. Methods such as flow chemistry, where reactions are conducted in a continuous stream rather than batch processing, could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation and Reduction: : The compound can participate in both oxidation and reduction reactions, depending on the functional groups involved. For instance, the pyridine ring could undergo oxidation to form pyridine N-oxide.
Substitution Reactions: : The presence of substitutable hydrogen atoms on the aromatic rings allows for various electrophilic and nucleophilic substitution reactions.
Hydrolysis: : The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions Used
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminium hydride.
Substitution agents: : Halogenating agents like chlorine or bromine for electrophilic substitutions.
Major Products Formed
Oxidation: : Pyridine N-oxides.
Reduction: : Reduced aromatic rings.
Substitution: : Halogenated derivatives of the compound.
Scientific Research Applications
In Chemistry
4-(propionylamino)-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide is utilized as a precursor for more complex molecules in synthetic organic chemistry.
In Biology
The compound is investigated for its potential role as an inhibitor or activator of various biological pathways, due to its ability to interact with specific enzymes or receptors.
In Medicine
The pharmacological potential of this compound is significant, as its structural components suggest it could act as a lead compound for developing drugs targeting specific diseases, like cancer or bacterial infections.
In Industry
Used in materials science for developing new polymers or as an additive to enhance the properties of existing materials.
Mechanism of Action
The mechanism by which this compound exerts its effects is typically through binding to specific molecular targets, such as enzymes or receptors. For example, the trifluoromethyl group is known to enhance binding affinity and metabolic stability, while the isothiazole ring can participate in hydrogen bonding and other non-covalent interactions.
Molecular Targets and Pathways
Enzymes: : Proteases, kinases.
Receptors: : G-protein coupled receptors (GPCRs), ion channels.
Comparison with Similar Compounds
Unique Features
Compared to other compounds with similar structures, 4-(propionylamino)-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide stands out due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and binding affinity.
List of Similar Compounds
4-(propionylamino)-3-pyridin-2-yl-N-phenylisothiazole-5-carboxamide.
4-(acetylamino)-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide.
4-(propionylamino)-3-pyridin-2-yl-N-[4-methylbenzyl]isothiazole-5-carboxamide.
Properties
IUPAC Name |
4-(propanoylamino)-3-pyridin-2-yl-N-[[4-(trifluoromethyl)phenyl]methyl]-1,2-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O2S/c1-2-15(28)26-17-16(14-5-3-4-10-24-14)27-30-18(17)19(29)25-11-12-6-8-13(9-7-12)20(21,22)23/h3-10H,2,11H2,1H3,(H,25,29)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEICBHLDPKSDGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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